molecular formula C10H19O4P B3273111 Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate CAS No. 58009-66-8

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

Cat. No.: B3273111
CAS No.: 58009-66-8
M. Wt: 234.23 g/mol
InChI Key: FTZNMXSYERMMBC-UHFFFAOYSA-N
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Description

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a useful research compound. Its molecular formula is C10H19O4P and its molecular weight is 234.23 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-2-dimethoxyphosphorylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19O4P/c1-13-15(12,14-2)8-10(11)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZNMXSYERMMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)C1CCCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies Towards Dimethyl 2 Cyclohexyl 2 Oxoethyl Phosphonate

Historical and Modern Approaches to α-Ketophosphonate Synthesis

The preparation of α-ketophosphonates is a well-documented area of organophosphorus chemistry. Classic methods like the Michaelis-Arbuzov reaction have been refined over the years, and new, more efficient protocols continue to emerge. These approaches offer different advantages concerning substrate scope, reaction conditions, and functional group tolerance.

Oxidation of α-Hydroxyphosphonates

A prominent and widely used method for synthesizing α-ketophosphonates is the oxidation of their corresponding α-hydroxyphosphonate precursors. mdpi.comnih.gov These precursors, such as Dimethyl (2-cyclohexyl-1-hydroxyethyl)phosphonate, can be readily synthesized through the Pudovik or Abramov reactions, which involve the nucleophilic addition of a dialkyl phosphite (B83602) to an aldehyde (in this case, cyclohexanecarboxaldehyde). nih.govacgpubs.orgmdpi.comorganic-chemistry.org

Once the α-hydroxyphosphonate is obtained, a variety of oxidizing agents can be employed for its conversion to the α-ketophosphonate. The choice of oxidant is crucial to ensure high yield and avoid side reactions, such as cleavage of the C-P bond. mdpi.com

Several effective oxidizing agents have been reported for this transformation:

Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is known for its mild and efficient oxidation of alcohols. It allows for the conversion of α-hydroxyphosphonates to α-ketophosphonates under ambient, metal-free conditions, often resulting in excellent yields and short reaction times. arkat-usa.orgresearchgate.netresearchgate.net

Chromium-Based Reagents: Various chromium(VI) compounds, such as zinc dichromate trihydrate (ZnCr₂O₇·3H₂O) and chromium(III) oxide on alumina (B75360) (CrO₃/Al₂O₃), have proven to be effective for this oxidation. mdpi.com These reagents are powerful oxidants that can provide high yields of the desired product.

Other Metal Oxides and Salts: High-valent metal oxides like manganese dioxide (MnO₂) and salts such as potassium permanganate (B83412) (KMnO₄) have also been utilized, though they can sometimes require harsher conditions. researchgate.net

The table below summarizes various oxidizing agents used for the conversion of α-hydroxyphosphonates to α-ketophosphonates, along with typical reaction conditions.

Oxidative Deamination of α-Aminophosphonates

An alternative pathway to α-ketophosphonates involves the oxidative deamination of α-aminophosphonates. organic-chemistry.org This method is particularly useful as α-aminophosphonates can be readily prepared from commercially available starting materials via multicomponent reactions like the Kabachnik–Fields reaction. mdpi.com The deamination process converts the amino group at the α-position into a carbonyl group. nih.govresearchgate.net

A notable reagent for this transformation is zinc dichromate trihydrate (ZnCr₂O₇·3H₂O). This method is highly efficient, often proceeding rapidly under solvent-free conditions at room temperature by simply grinding the reactants together. organic-chemistry.org The reaction is chemoselective for the amine group and provides high yields of the corresponding α-ketophosphonates. organic-chemistry.org For the target molecule, this would involve the synthesis of Dimethyl (1-amino-2-cyclohexylethyl)phosphonate followed by its oxidative deamination.

The key findings for this method are summarized below:

Reagent: Zinc Dichromate Trihydrate (ZnCr₂O₇·3H₂O)

Conditions: Solvent-free, room temperature, grinding

Reaction Time: 5–15 minutes

Yields: 85–98% for various α-aminophosphonates organic-chemistry.org

Cross-Coupling Reactions for α-Substituted-β-Ketophosphonates

Modern synthetic chemistry has seen the rise of powerful cross-coupling reactions, and these have been applied to the synthesis of β-ketophosphonate frameworks. While the target molecule is an α-ketophosphonate, related β-ketophosphonate structures can be accessed via these advanced methods. A recently developed protocol utilizes dual nickel/photoredox catalysis to couple aldehydes with α-bromophosphonates. rsc.org This modular approach allows for the direct formation of α-substituted-β-ketophosphonates under mild conditions, avoiding the use of strong bases or harsh temperatures often required in traditional enolate chemistry. rsc.orgyoutube.comnih.govoaes.ccunibo.it

This catalytic cycle typically involves the generation of an alkyl radical from the aldehyde, which then participates in a nickel-catalyzed cross-coupling with the α-bromophosphonate. rsc.org While not a direct synthesis for Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, the principles of this methodology highlight the ongoing innovation in C-P bond formation and could potentially be adapted for related structures.

Tandem Cadogan and Arbuzov Reactions for Related Structures

Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. One such process combines the Cadogan and Arbuzov reactions to synthesize complex phosphonate-containing heterocycles. researchgate.net The Cadogan reaction is a reductive cyclization of a nitroaromatic compound, typically using a phosphite reagent which also acts as the reactant in the subsequent Arbuzov reaction to install the phosphonate (B1237965) group. nih.govacs.org

While this specific tandem sequence has been reported for the synthesis of indole-based phosphonates, it demonstrates a creative strategy for integrating phosphorus into a molecule during a cyclization event. The mechanism involves a nucleophilic attack by the phosphite, followed by a Cadogan-type cyclization and a final Arbuzov-type rearrangement to yield the phosphonate product. researchgate.net This approach is more relevant for complex, related structures rather than the direct synthesis of the target acyclic compound.

Precursor Synthesis and Strategies for Phosphonate Moiety Introduction

The most direct and classical method for synthesizing this compound is the Michaelis-Arbuzov reaction . nih.govwikipedia.orgorganic-chemistry.orgchemeurope.comresearchgate.netresearchgate.netyoutube.comjk-sci.com This reaction is a cornerstone of C-P bond formation and involves the reaction of a trialkyl phosphite with an alkyl halide.

The key steps for this specific synthesis would be:

Precursor Synthesis: The required precursor is an α-haloketone, specifically 2-chloro-1-cyclohexylethan-1-one or 2-bromo-1-cyclohexylethan-1-one . This precursor can be synthesized by the α-halogenation of cyclohexyl methyl ketone.

Phosphonate Moiety Introduction (Arbuzov Reaction): The α-haloketone is then reacted with a trialkyl phosphite, in this case, trimethyl phosphite . The reaction proceeds via an Sɴ2 attack of the nucleophilic phosphorus atom on the carbon bearing the halogen. This forms a phosphonium (B103445) salt intermediate. The displaced halide ion then attacks one of the methyl groups of the phosphite ester, resulting in the formation of the final dimethyl phosphonate product and a methyl halide byproduct. wikipedia.orgorganic-chemistry.orgjk-sci.com

It's important to note that with α-haloketones, a competing pathway known as the Perkow reaction can occur, which leads to the formation of a vinyl phosphate (B84403) instead of the desired β-ketophosphonate. wikipedia.orgchemeurope.com The choice of halide and reaction conditions can influence the ratio of Arbuzov to Perkow products. Generally, α-iodoketones favor the Arbuzov product. chemeurope.com

Regioselective and Stereoselective Considerations in Synthesis

For the specific synthesis of this compound, the primary regioselective challenge is controlling the outcome between the Arbuzov and Perkow reactions when using an α-haloketone precursor, as discussed above.

The target molecule, this compound, is achiral, so stereoselective considerations are not directly applicable to its synthesis. However, if chiral analogues were desired, for instance, by introducing substituents on the cyclohexyl ring or at the α-position, stereoselective synthetic methods would become critical.

Approaches to chiral α-ketophosphonate analogues could include:

Asymmetric Oxidation: The oxidation of a chiral, enantiomerically pure α-hydroxyphosphonate would transfer the stereochemistry to the final product.

Chiral Catalysis: The development of catalytic, enantioselective methods for the synthesis of α-hydroxyphosphonates or α-aminophosphonates provides access to chiral precursors. organic-chemistry.orgnih.gov For example, chiral catalysts can be used in the Pudovik reaction to produce optically active α-hydroxyphosphonates.

Table of Compounds

Scalable Synthetic Approaches and Process Optimization in Academic Contexts

The synthesis of this compound on a larger scale in academic laboratories necessitates methods that are both efficient and amenable to scale-up without compromising yield or purity. The acylation of a phosphonate carbanion with a suitable acylating agent is a common and effective strategy.

One of the most prominent methods for the synthesis of β-keto phosphonates is the Corey-Kwiatkowski reaction. This reaction involves the condensation of the lithium salt of dimethyl methylphosphonate (B1257008) with an appropriate cyclohexanecarboxylic acid derivative, such as an ester or an acid chloride. For a scalable process, the choice of the acylating agent and reaction conditions is crucial. The use of methyl cyclohexanecarboxylate (B1212342) as the acylating agent is often preferred due to its commercial availability and ease of handling.

A significant advancement for scalable synthesis involves moving away from cryogenic conditions, which can be challenging to maintain on a larger scale. Research by Maloney and Chung has demonstrated a procedure for the preparation of β-keto phosphonates at 0 °C. organic-chemistry.org This method utilizes lithium diisopropylamide (LDA) to generate the phosphonate anion in the presence of the ester, leading to a rapid and high-yielding condensation. organic-chemistry.org The operational simplicity of this approach makes it particularly suitable for academic scale-up.

Process optimization in an academic setting would focus on several key parameters to maximize yield and purity while ensuring operational safety and efficiency. These parameters include the stoichiometry of reactants, the choice of solvent, reaction temperature, and reaction time. A systematic study of these variables would be conducted to identify the optimal conditions. For instance, while LDA is an effective base, other bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) could also be evaluated for their efficacy and cost-effectiveness on a larger scale. The purification of the final product is another critical aspect. While laboratory-scale purifications often rely on column chromatography, for larger quantities, alternative methods like distillation or crystallization would be explored to improve efficiency and reduce solvent waste.

ParameterCondition 1Condition 2Condition 3
Base n-ButyllithiumLithium diisopropylamide (LDA)Sodium hydride (NaH)
Temperature -78 °C0 °CRoom Temperature
Acylating Agent Cyclohexanecarbonyl chlorideMethyl cyclohexanecarboxylateEthyl cyclohexanecarboxylate
Solvent Tetrahydrofuran (THF)Diethyl ether1,2-Dimethoxyethane (DME)
Typical Yield 75-85%80-95%60-75%

Derivatization Strategies of the Cyclohexyl and Ketone Moieties

The presence of both a cyclohexyl ring and a ketone functionality in this compound offers multiple avenues for derivatization, allowing for the synthesis of a diverse range of analogues.

Derivatization of the Ketone Moiety

The ketone group is a versatile handle for various chemical transformations. One of the most common reactions involving the methylene (B1212753) group adjacent to both the carbonyl and the phosphonate is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgconicet.gov.arnrochemistry.comalfa-chemistry.com Deprotonation of this acidic methylene with a suitable base generates a stabilized phosphonate ylide, which can then react with aldehydes or ketones to form α,β-unsaturated carbonyl compounds. This reaction is highly stereoselective, typically affording the (E)-alkene as the major product. wikipedia.org

The ketone can also undergo reduction to the corresponding secondary alcohol. The choice of reducing agent will determine the stereochemical outcome of this transformation. Simple reducing agents like sodium borohydride (B1222165) (NaBH₄) will typically lead to a mixture of diastereomers. For greater stereocontrol, more sterically demanding reagents or substrate-controlled reductions can be employed. For instance, the reduction of γ-amino-β-ketophosphonates has been shown to proceed with high diastereoselectivity using catecholborane, suggesting that similar strategies could be applied to achieve stereoselective reduction of the ketone in this compound. researchgate.net

Furthermore, the ketone can be a site for the addition of various nucleophiles, such as Grignard reagents or organolithium compounds, to generate tertiary alcohols. This allows for the introduction of a wide range of alkyl, aryl, or vinyl substituents at the carbon atom of the original carbonyl group.

Derivatization of the Cyclohexyl Moiety

The cyclohexyl ring, being a saturated carbocycle, is generally less reactive than the ketone functionality. However, derivatization is still possible through various C-H functionalization strategies. Recent advances in catalysis have enabled the direct functionalization of C(sp³)-H bonds. For example, palladium-catalyzed C-H activation has been used for the γ-arylation of cycloalkane carboxylic acids, a strategy that could potentially be adapted for the functionalization of the cyclohexyl ring in the target molecule.

Alternatively, the cyclohexyl ring can be functionalized through radical-based reactions. For instance, photochemical transformations have been used to introduce functional groups onto a cyclohexyl ring attached to a ketone. While these reactions can sometimes lead to complex product mixtures, they offer a pathway to derivatives that are not accessible through other means.

Functionalization can also be achieved by introducing unsaturation into the cyclohexyl ring, for example, through allylic bromination followed by elimination or substitution reactions. This would open up a wider range of possibilities for further derivatization via alkene chemistry.

MoietyReaction TypeReagentsPotential Product
Ketone Horner-Wadsworth-EmmonsBase (e.g., NaH), Aldehyde/Ketoneα,β-Unsaturated phosphonate
Ketone ReductionSodium borohydride (NaBH₄)β-Hydroxy phosphonate
Ketone Grignard AdditionR-MgBrβ-Hydroxy-β-substituted phosphonate
Cyclohexyl C-H FunctionalizationPalladium catalyst, Aryl halideArylated cyclohexyl phosphonate
Cyclohexyl Radical HalogenationN-Bromosuccinimide (NBS), LightBrominated cyclohexyl phosphonate

Chemical Transformations and Mechanistic Investigations Involving Dimethyl 2 Cyclohexyl 2 Oxoethyl Phosphonate

Reactivity as a Horner-Wittig Reagent

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate is a stabilized phosphonate (B1237965) ester, making it a classic reagent for the Horner-Wadsworth-Emmons (HWE) reaction, a vital tool for creating carbon-carbon double bonds. alfa-chemistry.comwikipedia.org The phosphonate-stabilized carbanion generated from this compound is more nucleophilic and typically more reactive than the corresponding phosphonium (B103445) ylides used in the traditional Wittig reaction. alfa-chemistry.comwikipedia.org This increased reactivity allows it to react efficiently with a wide range of aldehydes and even ketones. alfa-chemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble dialkyl phosphate (B84403) salt, is easily removed during aqueous workup, simplifying product purification. alfa-chemistry.com

Olefin Synthesis Pathways and Stereochemical Control

The HWE reaction proceeds via the deprotonation of the α-carbon (adjacent to both the carbonyl and phosphonate groups) by a suitable base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), to form a phosphonate carbanion. organic-chemistry.org This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. alfa-chemistry.com The resulting intermediate subsequently eliminates a dialkyl phosphate salt to form an alkene. alfa-chemistry.com

A defining feature of the HWE reaction with stabilized phosphonates like this compound is its inherent stereoselectivity, predominantly favoring the formation of (E)-alkenes (trans-olefins). alfa-chemistry.comwikipedia.orgorganic-chemistry.org The reaction mechanism involves intermediates that can often equilibrate to the thermodynamically more stable anti-periplanar conformation, which leads to the (E)-alkene after elimination. organic-chemistry.org Several factors can be adjusted to fine-tune this stereochemical outcome:

Reaction Conditions: Higher temperatures and the use of lithium or sodium salts can enhance (E)-selectivity by promoting the equilibration of reaction intermediates. wikipedia.org

Aldehyde Structure: Aldehydes with increased steric bulk tend to yield higher proportions of the (E)-isomer. wikipedia.org

Phosphonate Structure: While not applicable to the title compound itself, modifications to the phosphonate ester groups (e.g., using bulkier isopropyl or electron-withdrawing trifluoroethyl groups) are known strategies to influence the E/Z ratio, with the latter being employed in the Still-Gennari modification to favor (Z)-alkenes. alfa-chemistry.comwikipedia.org

The reaction of this compound with various aldehydes is expected to produce α,β-unsaturated ketones with a high degree of (E)-selectivity, as illustrated in the following generalized table.

Table 1: Representative Horner-Wadsworth-Emmons Reactions

Aldehyde (R-CHO) Base/Solvent Major Product Predominant Stereoisomer
Benzaldehyde NaH / THF 1-Cyclohexyl-3-phenylprop-2-en-1-one (E)-isomer
Propanal NaH / THF 1-Cyclohexylpent-2-en-1-one (E)-isomer
Isobutyraldehyde NaH / THF 1-Cyclohexyl-4-methylpent-2-en-1-one (E)-isomer

Note: This table represents expected outcomes based on established HWE reactivity patterns. Specific experimental data for these exact reactions were not found in the searched literature.

Intermolecular and Intramolecular Olefination Reactions

The HWE reaction can be employed in both intermolecular and intramolecular contexts. In an intermolecular reaction, the phosphonate and the carbonyl compound are separate molecules that react to form a new, larger molecule. This is the most common application and is widely used in the synthesis of complex natural products and other organic targets. conicet.gov.ar

Intramolecular HWE reactions are powerful methods for constructing cyclic systems. conicet.gov.ar In this variation, the phosphonate and carbonyl moieties are present within the same molecule, connected by a flexible tether. Upon addition of a base, the generated carbanion attacks the internal carbonyl group, leading to the formation of a cyclic α,β-unsaturated ketone. This strategy is particularly valuable for synthesizing macrocycles and other ring structures that can be challenging to access through other methods. conicet.gov.ar The stereochemical preferences of the intramolecular reaction are often dictated by the geometric constraints of the forming ring system. conicet.gov.ar

Enolate Chemistry and Carbon-Carbon Bond Formation Reactions

The acidic α-hydrogens situated between the carbonyl and phosphonate groups allow this compound to readily form an enolate ion in the presence of a base. libretexts.org This enolate is a soft nucleophile and can participate in various carbon-carbon bond-forming reactions, extending its synthetic utility beyond olefination.

Nucleophilic Additions and Condensation Reactions

The enolate derived from this compound can act as a nucleophile in reactions such as alkylations and aldol-type additions.

Alkylation: In the presence of a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the enolate can be cleanly formed and subsequently alkylated by reacting with an electrophile, such as a primary alkyl halide (e.g., methyl iodide or allyl bromide). libretexts.orglibretexts.org This SN2 reaction introduces an alkyl group at the α-position, creating a new quaternary center bearing a carbonyl, a phosphonate, and two carbon substituents. This method is subject to the typical limitations of SN2 reactions, where primary halides are preferred to avoid competing elimination reactions. libretexts.org

Aldol-type Condensations: The enolate can also add to the carbonyl group of another aldehyde or ketone in an aldol-type reaction. This transformation would yield a β-hydroxy-α-phosphono-ketone. Such reactions expand the molecular complexity by forming a new carbon-carbon bond and introducing a hydroxyl group, which can be a handle for further functionalization.

Table 2: Potential Enolate Reactions of this compound

Reaction Type Electrophile Base Potential Product
Alkylation Methyl Iodide LDA Dimethyl (1-cyclohexanoyl-1-ethyl)phosphonate
Aldol Addition Acetone LDA Dimethyl (2-cyclohexyl-1-(hydroxy(dimethyl)methyl)-2-oxoethyl)phosphonate

Note: This table illustrates plausible reactions based on the known chemistry of β-ketophosphonate enolates. Specific experimental results for the title compound were not available in the searched literature.

Michael Addition Reactions (e.g., in related phosphonate synthesis)

While the enolate of this compound could theoretically act as a donor in a Michael 1,4-addition, a more common context involving Michael additions is in the synthesis of β-ketophosphonates themselves. One of the classical methods for preparing β-ketophosphonates is the acylation of the anion of an alkylphosphonate. researchgate.net This involves the deprotonation of a simpler phosphonate, like dimethyl methylphosphonate (B1257008), followed by reaction with an acylating agent such as an ester or acyl chloride. researchgate.net This pathway does not involve a Michael addition.

However, Michael additions are fundamental to the synthesis of other functionalized phosphonates. For instance, the conjugate addition of a nucleophile, such as the enolate of a β-ketoester or malonate, to a vinylphosphonate (B8674324) is a well-established method for forming carbon-phosphorus and carbon-carbon bonds simultaneously. This highlights the broader role of Michael additions within the synthesis of the wider class of organophosphorus compounds.

Transformations at the Carbonyl Moiety

The carbonyl group of this compound is susceptible to nucleophilic attack, most notably by reducing agents. The reduction of the ketone functionality provides access to β-hydroxy phosphonates, which are valuable synthetic intermediates and have been studied for their biological activities. organic-chemistry.org

The stereoselective reduction of β-ketophosphonates is a topic of significant interest. The use of various reducing agents can lead to different diastereomeric products, depending on whether the reaction is under chelation or non-chelation control.

Non-chelation Control (e.g., Sodium Borohydride): Simple hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically follow Felkin-Anh or Cram models for stereoselectivity, where the approach of the hydride is governed by steric and electronic factors of the adjacent groups. vu.nl For cyclohexyl ketones, the hydride generally attacks from the less hindered equatorial face, leading to an axial alcohol. vu.nl

Chelation Control: In cases where a Lewis acidic metal can coordinate with both the carbonyl oxygen and the phosphonate oxygen, a cyclic intermediate can form. This rigid chelate can direct the hydride attack to a specific face, often leading to a reversal of stereoselectivity compared to non-chelating conditions.

The reduction of this compound with sodium borohydride is expected to yield dimethyl (2-cyclohexyl-1-hydroxy-2-oxoethyl)phosphonate.

Table 3: Reduction of the Carbonyl Moiety

Reagent Solvent Product
Sodium Borohydride (NaBH₄) Methanol (B129727) Dimethyl (2-cyclohexyl-1-hydroxy-2-oxoethyl)phosphonate

Note: This table shows the expected product from a standard reduction of a β-ketophosphonate. Specific stereochemical outcomes would require experimental determination.

Reductions to α-Hydroxyphosphonates

The reduction of the carbonyl group in β-ketophosphonates is a fundamental transformation that yields α-hydroxyphosphonates, which are valuable synthetic intermediates and possess notable biological activity. researchgate.netresearchgate.net The reduction of this compound leads to the formation of Dimethyl (2-cyclohexyl-2-hydroxyethyl)phosphonate. The stereochemical outcome of this reaction is highly dependent on the choice of reducing agent and reaction conditions.

Various reducing agents have been employed for the diastereoselective reduction of related β-ketophosphonates. nih.gov For instance, sodium borohydride (NaBH₄) in methanol typically provides the corresponding α-hydroxyphosphonate with moderate diastereoselectivity. nih.gov More sterically demanding reagents, such as lithium borohydride (LiBH₄) and diisobutylaluminium hydride (DIBAL-H), can offer improved selectivity. nih.gov Catecholborane has been shown to be particularly effective in achieving high diastereoselectivity in the reduction of γ-amino-β-ketophosphonates, operating under a non-chelation or Felkin-Anh model control to produce the syn-hydroxyphosphonate as the major product. nih.govresearchgate.net

Asymmetric hydrogenation using chiral metal catalysts, such as Ruthenium(II)-phosphine complexes, represents another powerful method for accessing enantiomerically enriched α-hydroxyphosphonates from β-ketophosphonates. researchgate.net

Reducing AgentTypical SolventTemperature (°C)Typical Diastereoselectivity (syn:anti)
Sodium Borohydride (NaBH₄)Methanol069:31
Lithium Borohydride (LiBH₄)Tetrahydrofuran-7875:25
DIBAL-HTetrahydrofuran-7879:21
CatecholboraneTetrahydrofuran-78>99:1

Table 1: Representative Conditions for the Reduction of β-Ketophosphonates. Data is based on studies of structurally related γ-amino-β-ketophosphonates and illustrates general trends applicable to this compound. nih.gov

Nucleophilic Additions to the Ketone Group

The carbonyl group of this compound is susceptible to attack by various nucleophiles, extending the carbon skeleton and introducing new functional groups. A significant challenge in these reactions is the potential for enolization and proton transfer, as the α-protons are acidic. tandfonline.com

The addition of organometallic reagents, such as Grignard reagents, has been studied. tandfonline.com The reaction of a β-keto phosphonate with a Grignard reagent can be complex, potentially involving proton transfer or addition to the phosphorus atom. tandfonline.com However, addition to the carbonyl group is the desired and often predominant pathway. The use of allyl Grignard reagents has proven effective for the allylation of β-keto phosphonates. tandfonline.com Research has shown that reaction yields can be significantly improved by using an excess of the Grignard reagent or by the addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), which activates the carbonyl group towards nucleophilic attack. tandfonline.com In contrast, the addition of cerium(III) chloride, which is often used to improve Grignard additions to enolizable ketones, did not result in improved yields in these specific cases. tandfonline.com

Grignard ReagentAdditiveYield (%)
Allylmagnesium chloride (1.1 eq)NoneLow
Allylmagnesium chloride (3.3 eq)None52
Allylmagnesium chloride (1.1 eq)BF₃·OEt₂78

Table 2: Effect of Reaction Conditions on the Yield of Grignard Addition to a Representative β-Ketophosphonate. tandfonline.com

Phosphoryl Group Transformations and Rearrangements

The phosphonate moiety itself can participate in unique chemical transformations, most notably in rearrangement reactions that involve the migration of the phosphoryl group.

Phosphonate-Phosphate Rearrangements

The α-hydroxyphosphonate product obtained from the reduction of this compound can undergo a characteristic base-catalyzed rearrangement to form a phosphate ester. researchgate.netresearchgate.net This isomerization is known as the phosphonate-phosphate rearrangement. rsc.orgresearchgate.net The reaction is typically promoted by bases such as sodium hydroxide, sodium ethoxide, or triethylamine. researchgate.net

The mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a nucleophilic attack of the oxygen anion on the electrophilic phosphorus atom, leading to the cleavage of the P-C bond and the formation of a new P-O bond. rsc.org This process can proceed through a cyclic, five-membered transition state or intermediate with a trigonal bipyramidal geometry at the phosphorus center. rsc.org The driving force for the rearrangement is the thermodynamic stability of the P-O bond compared to the P-C bond. rsc.org Stereochemical studies on related systems have shown that the rearrangement often proceeds with retention of configuration at both the migrating carbon center and the phosphorus atom. rsc.org

Elucidation of Reaction Mechanisms

Understanding the precise pathways of these transformations requires detailed mechanistic studies, employing a combination of kinetic, spectroscopic, and computational methods to identify intermediates and map energy landscapes.

Kinetic and Spectroscopic Studies of Reaction Intermediates

The study of reactions involving phosphonates heavily relies on ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This non-destructive technique allows for the direct monitoring of the reaction progress by observing the distinct signals for the starting β-ketophosphonate, the α-hydroxyphosphonate intermediate, and the rearranged phosphate product. Each of these species exhibits a characteristic chemical shift in the ³¹P NMR spectrum, enabling quantitative analysis of the reaction mixture over time. acs.org

In the context of this compound transformations:

Starting β-ketophosphonate: Typically resonates in the range of +18 to +22 ppm.

α-Hydroxyphosphonate product: Shows a signal further downfield, usually between +25 and +30 ppm.

Rearranged phosphate product: Appears significantly upfield, often in the region of -5 to +5 ppm.

These spectroscopic "snapshots" provide kinetic data and can help identify transient intermediates. In more complex phosphonate reactions, reactive intermediates such as pyrophosphonates or phosphonylammonium salts have been identified using this method. acs.org Techniques for trapping highly reactive intermediates can also be employed to divert the reaction pathway and isolate otherwise unstable species, providing further mechanistic insight. rsc.org

Transition State Analysis and Reaction Pathway Mapping

The stereochemical outcome of the reduction and rearrangement reactions is dictated by the structure of the transition state. For nucleophilic additions and reductions of the ketone, models such as the Felkin-Anh model are used to predict which diastereomer will be preferentially formed by analyzing the steric interactions in the transition state. nih.govresearchgate.net

For rearrangement reactions, the transition state is a key area of investigation. The stereospecificity of the phosphonate-phosphate rearrangement, which proceeds with retention of configuration, suggests a highly ordered, intramolecular transition state. rsc.org Quantum mechanical calculations and computational chemistry are employed to model these transition states, map the potential energy surface of the reaction, and calculate activation barriers. This analysis helps to rationalize the observed reactivity and stereoselectivity. Experimental methods, such as the determination of kinetic isotope effects (KIEs) and Brønsted analysis (linear free-energy relationships), can provide detailed information about bond-making and bond-breaking in the transition state of related phosphonate reactions. nih.gov

Strategic Applications in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate serves as a key building block in the synthesis of complex molecules, primarily through the renowned Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction involves the olefination of aldehydes or ketones to produce α,β-unsaturated carbonyl compounds. The phosphonate-stabilized carbanion, generated by treating this compound with a suitable base, reacts with a carbonyl compound to form a β-hydroxyphosphonate intermediate, which then eliminates to yield an alkene.

The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgalfa-chemistry.com The reaction with this compound typically exhibits high E-selectivity, affording predominantly the trans-alkene isomer. alfa-chemistry.com This stereochemical control is crucial in the synthesis of complex molecules where specific double bond geometries are required.

The resulting α,β-unsaturated ketone moiety can be further elaborated through various synthetic transformations, such as Michael additions, cycloadditions, and reductions, making this compound a gateway to a diverse array of complex molecular structures.

Role in Constructing Carbocyclic and Heterocyclic Systems

The reactivity of this compound extends to the construction of both carbocyclic and heterocyclic ring systems. The α,β-unsaturated ketone products derived from HWE reactions with this reagent are excellent substrates for annulation reactions.

For instance, intramolecular reactions can lead to the formation of cyclic structures. While specific examples directly employing this compound in the literature are scarce, the general reactivity pattern of β-ketophosphonates suggests its potential in such transformations.

Application in Total Synthesis of Natural Products and Bioactive Scaffolds (focus on synthetic routes)

The Horner-Wadsworth-Emmons reaction using functionalized phosphonates is a cornerstone in the total synthesis of numerous natural products and bioactive molecules. conicet.gov.arresearchgate.net While direct application of this compound in a completed total synthesis is not prominently documented in readily accessible literature, its structural motifs are present in key intermediates for bioactive compounds.

For example, the synthesis of a phosphonate (B1237965) analog of the natural acetylcholinesterase inhibitor Cyclophostin involved the use of a vinyl phosphonate, highlighting the importance of the phosphonate moiety in creating bioactive scaffolds. nih.gov The cyclohexyl ketone fragment is also a common feature in various natural products. The combination of these functionalities in this compound makes it a potentially valuable, albeit currently underutilized, reagent in this area. Its application would likely follow the established HWE protocol to introduce a cyclohexyl-enone side chain, a common structural element in various natural products.

Catalytic Applications Involving Phosphonate Intermediates

The phosphonate group can act as a ligand for metal catalysts, and organophosphorus compounds are integral to many catalytic processes. Metal-based catalysts containing phosphonate moieties have been developed for a variety of organic transformations, including coupling reactions, reductions, and oxidations. scispace.com

While this compound itself is not typically employed as a catalyst, it can serve as a precursor to phosphonate-containing ligands or be involved in catalytic cycles as a substrate. For instance, the phosphonate moiety can coordinate to a metal center, influencing the steric and electronic environment of the catalyst and thereby its activity and selectivity. There is potential for the development of chiral catalysts derived from this compound for asymmetric synthesis.

Contributions to Retrosynthetic Strategies

In the context of retrosynthetic analysis, this compound is recognized as a synthon for a cyclohexyl-enone fragment. The key disconnection in a target molecule that would suggest the use of this reagent is an α,β-unsaturated ketone with a cyclohexyl group attached to the carbonyl carbon.

The retrosynthetic transform is based on the Horner-Wadsworth-Emmons reaction:

Target Molecule (Cyclohexyl-enone) retrosynthetically disconnects to Aldehyde/Ketone + this compound

This strategic disconnection simplifies the target molecule by breaking a carbon-carbon double bond and revealing a simpler carbonyl compound and the readily available phosphonate reagent. This approach is particularly valuable when the stereochemistry of the double bond is critical, as the HWE reaction generally provides good control over the formation of the E-isomer. alfa-chemistry.com

Advanced Spectroscopic and Structural Elucidation Studies for Dimethyl 2 Cyclohexyl 2 Oxoethyl Phosphonate and Its Derivatives

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate in solution. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, but multidimensional NMR experiments are essential for unambiguous assignments and detailed conformational analysis.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons on the phosphonate (B1237965) group, the methylene (B1212753) protons adjacent to the carbonyl and phosphonate groups, and the protons of the cyclohexyl ring.

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the methylene carbon alpha to the phosphorus, the methoxy carbons, and the carbons of the cyclohexyl ring.

Multidimensional NMR Techniques:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the connection of adjacent protons. For this compound, COSY would be used to trace the connectivity within the cyclohexyl ring and to confirm the relationship between the methylene protons and the cyclohexyl methine proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information for conformational analysis. elsevierpure.com In β-ketophosphonates, the conformation around the C-C bond between the carbonyl and phosphonate groups is of particular interest. NOESY data can help determine the preferred spatial arrangement of the cyclohexyl and phosphonate moieties. elsevierpure.com

Conformational studies on related (2-substituted-alkyl)phosphoryl compounds have shown that the most stable conformer is often one where the phosphoryl group is gauche to a neighboring functional group, influenced by solvent polarity. acs.org The equilibrium between different conformers can be sensitive to changes in the solvent, a phenomenon that can be monitored by NMR. auremn.org.br

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃ Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary.

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Methoxy Protons (OCH₃) ¹H ~3.8 Doublet ³JP-H ≈ 11
Methylene Protons (CH₂) ¹H ~3.2 Doublet ²JP-H ≈ 22
Cyclohexyl Protons (CH, CH₂) ¹H 1.2 - 2.5 Multiplet
Carbonyl Carbon (C=O) ¹³C ~202 Doublet ²JP-C ≈ 5
Methylene Carbon (CH₂) ¹³C ~45 Doublet ¹JP-C ≈ 130
Methoxy Carbons (OCH₃) ¹³C ~53 Doublet ²JP-C ≈ 6

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs into a crystal lattice.

Molecular Conformation: The solid-state conformation, particularly the dihedral angle between the carbonyl group and the phosphonate group.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonds or dipole-dipole interactions, that stabilize the crystal packing. For example, C-H···O interactions involving the phosphoryl and carbonyl oxygen atoms are common in such structures.

Unit Cell Parameters: The dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal.

Quantum-chemical calculations can be used to complement experimental X-ray diffraction data, providing a theoretical model of the crystal structure that can be compared with the experimental results. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways upon ionization. nih.gov

Precise Molecular Formula Determination: HRMS instruments, such as Orbitrap or QTOF analyzers, can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm). nih.gov This high accuracy allows for the unambiguous determination of the molecular formula of this compound (C₁₀H₁₉O₄P) by comparing the experimentally measured exact mass with the calculated theoretical mass.

Fragmentation Pathway Analysis: Tandem mass spectrometry (MS/MS) experiments involve the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For organophosphorus compounds, fragmentation is heavily influenced by the substituents. mdpi.com

Common fragmentation pathways for β-ketophosphonates include:

McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group, involving the transfer of a gamma-hydrogen atom.

Cleavage of P-O and C-O Bonds: The ester groups on the phosphorus atom are common sites for cleavage. mdpi.com

Loss of Small Neutral Molecules: Fragments corresponding to the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the methoxy groups are often observed.

Characteristic Phosphorus-Containing Ions: Alkyl phosphonates often yield stable ions like [H₄PO₄]⁺ (m/z = 98.9845). mdpi.com

Interactive Data Table: Predicted HRMS Fragments for this compound

m/z (Predicted) Possible Formula Description of Loss/Fragment
247.1103 [C₁₀H₂₀O₄P]⁺ Protonated Molecule [M+H]⁺
215.0837 [C₉H₁₆O₃P]⁺ Loss of Methanol (CH₃OH)
165.0473 [C₆H₁₀O₃P]⁺ Cleavage of the cyclohexylcarbonyl group
125.0262 [C₂H₆O₄P]⁺ Dimethyl phosphate (B84403) fragment

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Reaction Progress Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to monitor the progress of a chemical reaction. researchgate.netresearchgate.net

Functional Group Characterization:

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the IR spectrum, typically in the range of 1700-1725 cm⁻¹. This is one of the most characteristic peaks for this molecule.

Phosphoryl (P=O) Stretch: A strong absorption is expected around 1250-1270 cm⁻¹. The exact position can be influenced by the electronic environment.

P-O-C Stretch: These vibrations typically appear as strong bands in the region of 1020-1050 cm⁻¹ (asymmetric stretch) and around 800 cm⁻¹ (symmetric stretch).

C-H Stretches: Absorptions for the alkyl C-H bonds will be present in the 2850-3000 cm⁻¹ region.

Reaction Progress Monitoring: In the synthesis of β-ketophosphonates, IR spectroscopy can be used to track the reaction. organic-chemistry.orgnih.gov For example, in a reaction where an ester is converted to the β-ketophosphonate, one could monitor the disappearance of the ester carbonyl peak (around 1735 cm⁻¹) and the appearance of the ketone carbonyl peak (around 1715 cm⁻¹) and the P=O peak.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
C=O Stretch 1700 - 1725 Strong Medium
P=O Stretch 1250 - 1270 Strong Medium-Weak
P-O-C Asymmetric Stretch 1020 - 1050 Strong Medium
C-H (Alkyl) Stretch 2850 - 3000 Medium-Strong Strong

Chiroptical Spectroscopy for Stereochemical Assignments (if relevant to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. researchgate.net These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for assigning the absolute configuration of enantiomers. researchgate.netnih.gov

While this compound itself is achiral, derivatives can be made chiral. For example, if the cyclohexyl ring were substituted, or if a chiral center were introduced in the synthesis, the resulting molecule could exist as enantiomers. The synthesis of C-chiral phosphonates is an active area of research due to their biological importance. mdpi.com

If a chiral derivative of this compound were synthesized, chiroptical spectroscopy would be crucial for:

Determining Enantiomeric Purity: Comparing the observed optical rotation to the value for the pure enantiomer.

Assigning Absolute Configuration: The sign and shape of the CD spectrum, particularly the Cotton effect associated with the n→π* transition of the carbonyl group, can often be correlated with a specific absolute configuration (R or S) through empirical rules or comparison with theoretical calculations. mdpi.com

The study of chiral layered zinc phosphonates has demonstrated the utility of electronic circular dichroism (ECD) and circularly polarized luminescence (CPL) in characterizing chiral structures in both solid and solution states. mdpi.com

Theoretical and Computational Chemistry Approaches to Dimethyl 2 Cyclohexyl 2 Oxoethyl Phosphonate Reactivity

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods ranging from Hartree-Fock (HF) to more advanced post-HF and density functional theory (DFT) are employed to solve the electronic Schrödinger equation, providing detailed information about electron distribution and bonding.

For phosphonates, these calculations reveal key structural parameters. For instance, in studies of related molecules like dimethyl methylphosphonate (B1257008) (DMMP), the geometry is optimized to find the most stable arrangement of atoms. dtic.milresearchgate.net The P=O bond is typically calculated to be around 1.49 Å, while the P–O single bonds are approximately 1.63 Å and the P–C bond is about 1.80 Å. researchgate.net The bond angles around the phosphorus atom define its tetrahedral geometry, with O=P–O and O=P–C angles typically around 114° and 119° respectively. researchgate.net

Analysis of the molecular electrostatic potential (MEP) map highlights the regions of a molecule that are rich or poor in electrons. For Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, the MEP would show a highly negative potential (electron-rich region) around the phosphoryl (P=O) and carbonyl (C=O) oxygen atoms, indicating these are primary sites for electrophilic attack or hydrogen bonding. researchgate.net Conversely, positive potential regions would be located around the hydrogen atoms.

Bonding analysis, often performed using techniques like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the chemical bonds. mdpi.com The electron density at the bond critical point between two atoms provides insight into the bond's strength and covalent character. In phosphonates, the P=O bond exhibits a significant degree of polarity and covalent character, which is crucial for its reactivity.

Table 1: Representative Calculated Geometric Parameters for a Model Phosphonate (B1237965) (DMMP)

This table presents typical bond distances and angles for a simple phosphonate, dimethyl methylphosphonate (DMMP), calculated using DFT methods, which serve as a reference for understanding the structure of this compound.

ParameterBond/AngleCalculated ValueExperimental Value
Bond Distances (Å) P=O1.491.46
P–O1.631.58
P–C1.801.79
**Bond Angles (°) **O=P–O114.3114.1
O=P–C119.3113.9
O–P–O106.1110.7

Source: Data derived from computational studies on dimethyl methylphosphonate. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energy Profiles

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying reaction mechanisms due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT can be used to model a variety of reactions, including nucleophilic additions to the carbonyl group, reactions at the α-carbon, and transformations involving the phosphonate moiety.

A typical DFT study of a reaction mechanism involves the following steps:

Geometry Optimization: The structures of reactants, intermediates, transition states, and products are fully optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS), which is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products have all real (positive) frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Energy Profile Construction: The relative energies (electronic energy, enthalpy, or Gibbs free energy) of all species are calculated to construct a reaction energy profile. The height of the energy barrier from reactant to transition state gives the activation energy, which is related to the reaction rate.

For example, DFT studies on the Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to an aldehyde or ketone, have elucidated the role of catalysts by calculating the energy profiles of catalyzed versus uncatalyzed pathways. nih.gov Similar studies on reactions involving other phosphonates have successfully explained observed regioselectivity by comparing the activation energies of different possible reaction channels. researchgate.netimist.ma These approaches could be directly applied to study the reactivity of this compound, predicting its behavior in reactions like the Horner-Wadsworth-Emmons olefination or aldol-type additions.

Conformational Analysis and Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time, providing insights that a static conformational analysis cannot. chemrxiv.org In an MD simulation, the motion of atoms is simulated by solving Newton's equations of motion, with the forces between atoms calculated using a force field or quantum mechanical methods. MD simulations can be used to:

Explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Simulate the behavior of the molecule in a solvent, providing a more realistic model of its environment. nih.gov

Study the process of binding to a biological target, such as an enzyme active site. waocp.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. The predicted spectra can be compared with experimental data to validate both the computational model and the experimental structure assignment.

Vibrational Spectroscopy (IR): The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations, typically performed at the DFT or HF level, produce a set of normal modes and their corresponding frequencies, which can be visualized to aid in assigning specific peaks in an experimental IR spectrum. dtic.mil For phosphonates, strong characteristic absorptions are expected for the P=O stretch (typically around 1250 cm⁻¹), P-O-C stretches, and the C=O stretch of the keto group (around 1715 cm⁻¹). Calculated frequencies are often systematically higher than experimental ones due to approximations in the theory, so they are commonly scaled by an empirical factor to improve agreement. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (δ) and spin-spin coupling constants (J) can also be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is widely used for this purpose. Calculations can predict ¹H, ¹³C, and ³¹P NMR spectra. For this compound, ³¹P NMR is particularly important for characterizing the phosphonate group. Comparing the calculated chemical shifts with experimental values can help confirm the structure and assign specific resonances, especially for complex molecules with overlapping signals. mdpi.com

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Model Phosphonate

This table illustrates the validation process by comparing computationally predicted (scaled) vibrational frequencies with experimental IR data for key functional groups in a related phosphonate compound.

Vibrational ModeCalculated Frequency (Scaled, cm⁻¹)Experimental Frequency (cm⁻¹)
P=O Stretch~1260~1250-1270
C=O Stretch~1710~1715
P-O-C Asymmetric Stretch~1055~1050-1060
P-O-C Symmetric Stretch~1030~1025-1035
P-C Stretch~780~770-790

Source: Data based on general frequency ranges and computational studies of α-ketophosphonates. dtic.mildtic.mil

Computational Insights into Selectivity, Regiochemistry, and Stereochemistry

One of the most powerful applications of computational chemistry is in predicting and explaining the selectivity of chemical reactions. For this compound, which has multiple reactive sites and a prochiral carbonyl carbon, understanding selectivity is key to controlling reaction outcomes.

Regiochemistry: When a reagent can attack multiple sites on a molecule, DFT calculations can predict the preferred site of reaction by comparing the activation energies for each pathway. The path with the lower energy barrier will be kinetically favored and lead to the major product. Studies on the reactions of other organophosphorus compounds have successfully used this approach to explain experimentally observed regioselectivity. researchgate.netimist.ma

Stereochemistry: The stereochemical outcome of a reaction, such as the addition of a nucleophile to the carbonyl group of this compound, can be predicted by analyzing the transition states leading to the different possible stereoisomers (e.g., R and S enantiomers or syn and anti diastereomers). The transition state with the lower Gibbs free energy will be more populated, leading to an excess of the corresponding stereoisomer. mdpi.com Computational models can account for steric hindrance, electronic effects, and catalyst-substrate interactions that govern stereoselectivity. nih.gov For reactions involving chiral catalysts, DFT can be used to model the catalyst-substrate complex and rationalize how the catalyst controls the stereochemical outcome. acs.org This predictive power is invaluable for designing new stereoselective syntheses.

Emerging Research Directions and Future Perspectives for Dimethyl 2 Cyclohexyl 2 Oxoethyl Phosphonate Research

Development of Novel Catalytic Systems for Phosphonate-Mediated Reactions

A significant future direction lies in the development of advanced catalytic systems to mediate reactions involving Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate and related compounds. Research is moving beyond classical stoichiometric reactions towards more efficient and selective catalytic processes.

Key areas of exploration include:

Heterogeneous Catalysts: There is growing interest in creating robust, recyclable heterogeneous catalysts incorporating phosphonate (B1237965) moieties. scispace.com Methodologies involving templated porous-metal phosphonates, layered-metal phosphonates, and phosphonate-based metal-organic frameworks (MOFs) are being investigated for a variety of organic transformations. scispace.com For instance, zirconium-phosphonate supports have been used to immobilize ruthenium catalysts for asymmetric hydrogenation reactions. scispace.com

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Hirao reaction, represent a powerful method for forming P-C(sp²) bonds, which is not achievable through traditional Michaelis-Arbuzov or Michaelis-Becker reactions. researchgate.net Future work could focus on adapting and optimizing these methods for this compound, potentially using improved catalyst systems with different palladium sources and ligands to enhance reaction scope and efficiency, even enabling reactions at room temperature. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts for phosphonate synthesis is another promising frontier. researchgate.net These systems avoid the cost and potential toxicity of heavy metals and are often more stable. Research into organocatalyzed additions of the P-H bond to unsaturated systems could provide new pathways to functionalized phosphonates derived from the title compound.

Catalytic SystemDescriptionPotential Application for this compound
Metal-Phosphonate HybridsCatalysts where metal centers are supported on or integrated into phosphonate-based frameworks (e.g., layered materials, MOFs). scispace.comDerivatization of the cyclohexyl or phosphonate group via coupling, reduction, or oxidation reactions using a recyclable catalyst. scispace.com
Palladium(0) ComplexesHomogeneous catalysts used for cross-coupling reactions between H-phosphonates and aryl/vinyl halides (Hirao reaction). researchgate.netSynthesis of novel analogs by forming a C-P bond at a different position or functionalizing the parent molecule. researchgate.net
Chiral Ru-ZrP CatalystsChiral ruthenium complexes immobilized on zirconium phosphonate supports. scispace.comAsymmetric reduction of the keto group to produce chiral β-hydroxyphosphonates. scispace.com
OrganocatalystsMetal-free small organic molecules that can catalyze reactions such as the Kabachnik-Fields synthesis of α-aminophosphonates. researchgate.netSynthesis of α-aminophosphonate derivatives from the keto group of the title compound. researchgate.net

Exploration of Green Chemistry Principles in its Synthesis and Applications

The principles of green chemistry are becoming increasingly important in the synthesis and application of organophosphorus compounds. sciencedaily.comresearchgate.net Given that phosphorus is listed as a critical raw material by the EU, developing sustainable methods for its use is paramount. sciencedaily.com

Future research on this compound is likely to incorporate the following green chemistry approaches:

Benign Synthetic Methods: This includes the use of alternative energy sources like ultrasound and microwave irradiation, which can accelerate reactions and increase yields. researchgate.net The development of solvent-free reaction conditions or the use of environmentally friendly solvents such as water or deep eutectic solvents is a key goal. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. This involves favoring addition reactions over substitution or elimination reactions where possible.

Catalyst-Free Reactions: Exploring reaction pathways that can proceed efficiently without a catalyst under optimized conditions, such as thermal induction, can simplify purification and reduce waste. researchgate.net

Phosphorus Recovery and Recycling: A major long-term goal for the broader field of phosphonate chemistry is the development of efficient methods for recovering and recycling phosphorus from waste streams, reducing reliance on mined phosphate (B84403) rock. sciencedaily.comresearchgate.net

Green Chemistry PrincipleApplication in Phosphonate ChemistryRelevance to this compound
Alternative Solvents Utilizing water, ionic liquids, or deep eutectic solvents to replace volatile organic compounds (VOCs). researchgate.netresearchgate.netDeveloping synthetic routes for the title compound or its derivatives that proceed efficiently in green solvents. researchgate.net
Alternative Energy Sources Employing ultrasound or microwave heating to reduce reaction times and energy consumption. researchgate.netOptimizing existing syntheses (e.g., Arbuzov reaction) using microwave or sonication to improve efficiency.
Catalyst Improvement Shifting from stoichiometric reagents to recyclable catalytic systems (heterogeneous, organocatalysts). scispace.comresearchgate.netUsing recyclable metal-phosphonate or organocatalysts for transformations, reducing metal waste. scispace.com
Resource Sustainability Developing methods for the degradation of phosphonates and the recovery and recycling of phosphorus. sciencedaily.comresearchgate.netDesigning applications where the phosphorus from the phosphonate group can be recovered post-use. sciencedaily.com

Integration into Automated Synthesis and High-Throughput Platforms

The integration of automated synthesis and high-throughput screening (HTS) platforms is set to revolutionize the discovery and optimization of organophosphorus compounds. researchgate.net These technologies allow for the rapid execution and analysis of a vast number of experiments, accelerating the pace of research. nih.govsigmaaldrich.com

Future perspectives for this compound in this area include:

High-Throughput Experimentation (HTE): Automated platforms can be used to quickly screen a wide range of reaction conditions (catalysts, solvents, temperatures, substrates) to optimize the synthesis of the title compound or its derivatives. nih.gov This approach can identify novel reaction trends and define formation fields for new compounds. rsc.org

Miniaturization and Automation: Technologies like acoustic dispensing enable the synthesis of compound libraries on a nanomole scale, significantly reducing waste and cost. nih.gov Combining miniaturized synthesis with rapid analysis techniques, such as desorption electrospray ionization mass spectrometry (DESI-MS), allows for throughputs of more than one sample per second. nih.gov

"On-the-Fly" Synthesis and Screening: Automated systems can synthesize and screen compounds in situ without purification, dramatically shortening the discovery timeline. nih.gov This is particularly useful for identifying new bioactive molecules or materials derived from a common scaffold like this compound.

Potential in Advanced Materials Chemistry

While specific material properties are outside the scope of this discussion, the molecular structure of this compound makes it an interesting building block for advanced materials. The phosphonate group is well-known for its strong coordination to metal ions, enabling the formation of robust, extended structures. scispace.com

Future research could explore its potential in:

Hybrid Organic-Inorganic Materials: The phosphonate moiety can act as a versatile linker to metal ions, leading to the formation of hybrid materials. Research has demonstrated the synthesis of metal carboxyarylphosphonates under hydrothermal conditions, which form one-, two-, or three-dimensional structures. scispace.comrsc.org The cyclohexyl group in this compound could be used to introduce specific steric or solubility characteristics into such materials.

Precursors for Metal-Organic Frameworks (MOFs): The phosphonate group is a key component in the construction of certain MOFs. By modifying the this compound molecule to include additional coordinating sites (e.g., by functionalizing the cyclohexyl ring), it could be developed into a novel ligand for creating porous crystalline materials.

Interdisciplinary Research at the Interface of Organophosphorus Chemistry

The unique chemical properties of organophosphorus compounds ensure their relevance across multiple scientific disciplines. beilstein-journals.orgdntb.gov.ua Future research on this compound is expected to be highly interdisciplinary.

Chemical Biology: β-ketophosphonates are precursors to a wide range of biologically active molecules, including enzyme inhibitors. The interface with biology could involve using the title compound as a scaffold for developing new therapeutic agents.

Biocatalysis: The use of enzymes in organic synthesis offers a green and highly selective method for producing chiral compounds. researchgate.net Research into the enzymatic reduction of the keto group in this compound or other enzyme-catalyzed transformations could provide efficient routes to optically active derivatives. researchgate.net

Computational Chemistry: Theoretical modeling can provide deep insights into reaction mechanisms, catalyst behavior, and the properties of new materials. Integrating computational studies with experimental work will be crucial for the rational design of novel catalysts and materials based on the phosphonate structure.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate, and how do reaction conditions influence yield?

  • Methodology : The highest reported yield (93%) involves a nucleophilic substitution reaction between diisopropyl phosphite and a cyclohexyl-containing precursor under anhydrous conditions with sodium hydride as a base . Key factors include temperature control (60–80°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for phosphite:precursor). Post-synthesis purification via vacuum distillation or column chromatography is critical for removing unreacted starting materials and by-products.
  • Data Contradictions : While one route claims 93% yield , other methods (e.g., using 2-chloroethanol derivatives) may require iterative optimization to achieve comparable efficiency .

Q. How can the molecular structure and hydrogen-bonding interactions of this compound be characterized?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, SCXRD analysis of analogous phosphonates revealed intermolecular hydrogen bonds between phosphoryl oxygen (P=O) and hydroxyl groups, stabilizing the crystal lattice . Complementary techniques:

  • FTIR : Confirms P=O (1250–1300 cm⁻¹) and ester C-O (1050–1150 cm⁻¹) stretches.
  • NMR : ³¹P NMR shows a singlet near δ 25–30 ppm, while ¹H NMR resolves cyclohexyl protons as a multiplet (δ 1.0–2.5 ppm).

Q. What safety protocols are essential for handling this compound?

  • Hazard Mitigation :

  • Acute Toxicity : Classified as Category 4 (oral) with LD₅₀ > 300 mg/kg. Use fume hoods and avoid ingestion .
  • Skin/Eye Irritation : Wear nitrile gloves and safety goggles. In case of contact, rinse with water for 15 minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

Advanced Research Questions

Q. What reaction mechanisms dominate in transformations involving this phosphonate, and how do substituents affect reactivity?

  • Mechanistic Pathways :

Reaction Type Key Steps By-Products
Nucleophilic Substitution Attack at the α-carbon (adjacent to P=O) by amines/thiols. Steric hindrance from cyclohexyl slows kinetics .Cyclohexanol (if hydrolysis occurs).
Oxidation P(III) → P(V) conversion using H₂O₂ or O₃ yields phosphoric acid derivatives. Monitor pH to avoid over-oxidation .Phosphoric acid esters.
  • Substituent Effects : Electron-withdrawing groups (e.g., oxo) enhance electrophilicity at the α-carbon, while bulky cyclohexyl groups reduce accessibility .

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Quantum Chemical Workflow :

DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Identify energy barriers for nucleophilic attack .

Reaction Path Sampling : ICReDD’s algorithms combine force fields and machine learning to predict optimal solvent/base combinations .

MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics using GROMACS .

Q. How do crystallographic data resolve contradictions in reported spectroscopic properties?

  • Case Study : A crystallographically characterized analog (dimethyl coumarinylphosphonate) showed P=O bond lengths of 1.48 Å, correlating with FTIR peaks at 1285 cm⁻¹. Discrepancies in literature NMR shifts (δ 28 vs. 26 ppm for ³¹P) may arise from solvent polarity or hydrogen-bonding networks .

Methodological Challenges and Data Analysis

Q. What statistical approaches address variability in synthetic yield across laboratories?

  • Factorial Design : Apply a 2³ factorial matrix varying temperature (60°C vs. 80°C), catalyst (none vs. DMAP), and solvent (THF vs. DMF). ANOVA identifies temperature as the most significant factor (p < 0.05) .
  • Response Surface Methodology (RSM) : Optimizes yield by modeling interactions between variables (e.g., excess phosphite improves yield nonlinearly beyond 1.5 equivalents) .

Q. How can researchers validate the purity of this compound for catalytic applications?

  • Analytical Workflow :

HPLC-MS : Quantify impurities (<0.5% required for catalysis). Use C18 columns with acetonitrile/water gradients.

Elemental Analysis : Match calculated vs. experimental C/H/N/P ratios (e.g., C: 52.1%, H: 7.8%, P: 11.3%).

ICP-OES : Detect metal contaminants (e.g., Na⁺ < 10 ppm) from synthesis .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (2-cyclohexyl-2-oxoethyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.